molecular formula C14H11NO5 B12877169 3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester

3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester

Cat. No.: B12877169
M. Wt: 273.24 g/mol
InChI Key: WRCLUTLBGWJTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester (CAS 1043390-98-2) is a chemical building block offered with a typical purity of 98% . It has a molecular formula of C₁₄H₁₁NO₅ and a molecular weight of 273.24 g/mol . The compound should be stored sealed in a dry environment, ideally at 2-8°C . This molecule is a functionalized ester that combines a benzoic acid core with both formyl-furan and carbamoylmethyl ester groups. The presence of these functional motifs makes it a versatile intermediate for synthetic organic chemistry and medicinal chemistry research. Compounds containing carbamate groups, like the carbamoylmethyl ester in this molecule, are of significant interest in drug discovery due to their good proteolytic stability and ability to mimic peptide bonds . Researchers can utilize this compound to develop novel molecules for various pharmacological applications. The specific activity and mechanism of action for this exact compound are not detailed in the literature, indicating an opportunity for novel investigation. Handling Precautions: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

(2-amino-2-oxoethyl) 3-(5-formylfuran-2-yl)benzoate

InChI

InChI=1S/C14H11NO5/c15-13(17)8-19-14(18)10-3-1-2-9(6-10)12-5-4-11(7-16)20-12/h1-7H,8H2,(H2,15,17)

InChI Key

WRCLUTLBGWJTMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCC(=O)N)C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester typically involves multiple steps. One common approach starts with the preparation of 5-formyl-2-furanylboronic acid, which can be synthesized through the reaction of 5-formyl-2-furanboronic acid with appropriate reagents . This intermediate is then subjected to further reactions to introduce the benzoic acid and carbamoylmethyl ester functionalities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: The major product is 3-(5-Carboxy-furan-2-yl)-benzoic acid carbamoylmethyl ester.

    Reduction: The major product is 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid carbamoylmethyl ester.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and ester groups, potentially inhibiting or modifying enzyme activity. The furan ring can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Key Characteristics (Inferred):

  • Molecular Formula: Likely C14H11NO5 (calculated based on methyl ester analog C13H10O4 with substitution of methyl by carbamoylmethyl).
  • Molar Mass : ~273.24 g/mol.
  • Functional Groups : Carbamoylmethyl ester (amide linkage) and 5-formylfuran.
  • Potential Applications: Drug design (due to hydrolytic stability of carbamoyl groups) or materials science (as seen in perfluorinated benzoic acid derivatives) .

Comparison with Structural Analogs

Methyl Ester Analog: 3-(5-Formyl-furan-2-yl)-benzoic acid methyl ester

Molecular Formula : C13H10O4
Molar Mass : 230.22 g/mol .
Key Differences :

  • Physicochemical Properties :
    • The methyl ester is stored at room temperature but labeled as an irritant, suggesting moderate reactivity .
    • The carbamoylmethyl ester’s amide linkage may enhance resistance to enzymatic or chemical hydrolysis, a critical factor in drug bioavailability .

Nitrooxy Acetylsalicylic Acid (NO-ASA) Isomers

Examples : Para-isomer [2-(acetyloxy)benzoic acid 4-(nitrooxy methyl)phenyl ester] and meta-isomer [2-(acetyloxy)benzoic acid 3-(nitrooxy methyl)phenyl ester] .
Key Differences :

  • Functional Groups: NO-ASA derivatives feature nitrooxy and acetyloxy groups instead of formylfuran and carbamoylmethyl.
  • Pharmacological Relevance: The nitrooxy group in NO-ASA isomers is associated with nitric oxide release, suggesting anti-inflammatory or anticancer applications. In contrast, the formylfuran group in the target compound may confer distinct reactivity (e.g., aldehyde-mediated crosslinking) .

Perfluorinated Benzoic Acid Derivatives

Examples :

  • Benzoic acid, 2-sulfo-, 1-(dodecafluoroheptyl) ester, sodium salt (CAS: 29811-19-6) .
    Key Differences :
  • Substituents : Perfluorinated chains and sulfonic acid groups contrast with the carbamoylmethyl and formylfuran groups.
  • Applications : Perfluorinated compounds are used in surfactants and polymers, whereas the target compound’s polar amide group may suit biomedical applications .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Functional Groups Key Properties/Applications References
Target Compound C14H11NO5 ~273.24 Carbamoylmethyl ester, formylfuran Enhanced hydrolytic stability
Methyl Ester Analog C13H10O4 230.22 Methyl ester, formylfuran Irritant, moderate stability
NO-ASA Para-Isomer C16H13NO7 331.28 Acetyloxy, nitrooxy Nitric oxide donor, pharmacological
Perfluorinated Benzoic Acid Derivative C14H3F12O4S 528.22 Dodecafluoroheptyl, sulfonate Surfactant, polymer applications

Research Findings and Implications

  • Hydrolytic Stability: The carbamoylmethyl ester’s amide bond is less prone to hydrolysis than methyl esters or acetyloxy groups, as seen in NO-ASA derivatives .
  • Toxicity Profile : While the methyl ester is classified as an irritant, the carbamoylmethyl group’s toxicity remains uncharacterized but may require evaluation .

Biological Activity

3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data from various studies, including synthesis methods, biological assays, and structure-activity relationships.

The compound can be synthesized through the reaction of 5-formylfuran with benzoic acid derivatives, followed by carbamoylmethylation. The structural formula can be represented as follows:

C14H13NO4\text{C}_{14}\text{H}_{13}\text{N}\text{O}_4

This compound features a furan ring, which is known for its reactivity and biological significance.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

Antimicrobial Activity

Recent studies indicate that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus at concentrations around 64 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3-(5-Formyl-furan-2-yl)-benzoic acidCandida albicans64 µg/mL
3-Aryl-3-(furan-2-yl)propenoic acidE. coli64 µg/mL
3-Aryl-3-(furan-2-yl)propenoic acidS. aureus64 µg/mL

Enzyme Inhibition

In silico studies have suggested that benzoic acid derivatives can act as modulators of key enzymatic pathways involved in protein degradation, specifically targeting the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP). This suggests potential applications in anti-aging therapies and cancer treatment .

Table 2: Enzyme Activation by Benzoic Acid Derivatives

CompoundPathway ActivatedActivation Level (%)
Compound 1Ubiquitin-proteasome467.3 ± 3.9
Compound 3Autophagy-LysosomeNot specified

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various furan derivatives, including the target compound. Results indicated that these compounds effectively inhibited the growth of pathogenic fungi and bacteria, supporting their use in therapeutic applications .
  • Enzyme Modulation : Research on benzoic acid derivatives from Bjerkandera adusta demonstrated their ability to enhance proteasomal activity without cytotoxic effects on human fibroblasts. This indicates a promising avenue for developing compounds that can modulate cellular degradation systems .

Structure-Activity Relationship (SAR)

The presence of the furan moiety is crucial for the biological activity observed in these compounds. Studies suggest that modifications on the aromatic ring or substituents on the furan can significantly alter the potency and selectivity of these compounds towards different biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.